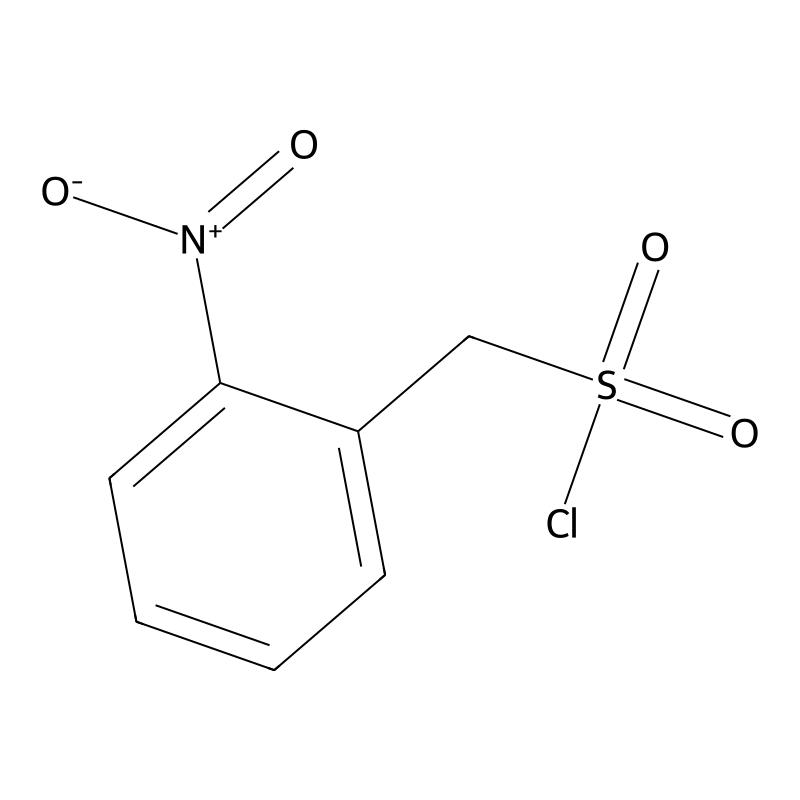

(2-nitrophenyl)methanesulfonyl Chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

(2-nitrophenyl)methanesulfonyl chloride is an organosulfur compound characterized by the presence of a nitrophenyl group attached to a methanesulfonyl chloride moiety. This compound appears as a yellow solid or liquid and is known to be highly reactive, particularly with nucleophiles. It is classified as corrosive and can cause severe skin burns and eye damage upon contact . The compound has a molecular weight of approximately 235.64 g/mol .

Organic Synthesis:

- Synthesis of Sulfonates: 2-NMSC can be used as a sulfonating agent to introduce the mesyl sulfonyl group onto alcohols and phenols. This functional group modification can be crucial for altering the physical and chemical properties of the target molecule. For instance, it can enhance water solubility or improve stability. Source: Organic Chemistry by John McMurry (8th Edition, Chapter 15):

- Preparation of Nitroaromatics: The nitro group present in 2-NMSC can be exploited to synthesize nitroaromatic compounds. This can be achieved through nucleophilic aromatic substitution reactions, where the leaving group (chloride) is displaced by an aromatic nucleophile. Source: Advanced Organic Chemistry by Jerry March (6th Edition, Chapter 18):

Medicinal Chemistry:

- Protein Modification: The combined effect of the mesyl sulfonyl and nitro groups in 2-NMSC makes it a potential candidate for protein modification. The mesyl sulfonyl group can react with specific amino acid side chains, while the nitro group can influence the protein's overall properties, such as activity or stability. However, further research is needed to explore its specific applications in this field.

Material Science:

- Polymer Functionalization: 2-NMSC might be useful for introducing reactive functional groups onto polymers. This functionalization can be employed to tailor the properties of the polymer for specific applications, such as enhancing adhesion or introducing conductivity. More research is required to understand the feasibility and effectiveness of this approach.

The reactivity of (2-nitrophenyl)methanesulfonyl chloride makes it a valuable intermediate in organic synthesis. Key reactions include:

- Formation of Methanesulfonates: This compound reacts with alcohols to form methanesulfonates, which are useful in various substitution reactions.

- Synthesis of Sulfones: In the presence of bases or Lewis acids, it can add across alkynes to yield β-chloro sulfones.

- Formation of Heterocycles: It can undergo elimination reactions to form sulfene, which can then react to produce various heterocycles .

While specific biological activities of (2-nitrophenyl)methanesulfonyl chloride are not extensively documented, compounds with similar structures often exhibit significant biological properties. For instance, sulfonyl chlorides are known to possess antimicrobial and antifungal activities due to their ability to modify nucleophilic sites in biomolecules. The nitrophenyl group may also contribute to potential bioactivity by enhancing interactions with biological targets.

(2-nitrophenyl)methanesulfonyl chloride can be synthesized through several methods:

- Direct Chlorination: The reaction of methanesulfonic acid with thionyl chloride or phosphorus pentachloride can yield (2-nitrophenyl)methanesulfonyl chloride.

- Nitration followed by Sulfonation: Starting from 2-nitrophenol, sulfonation can be performed using methanesulfonyl chloride under appropriate conditions .

The applications of (2-nitrophenyl)methanesulfonyl chloride span various fields:

- Organic Synthesis: It serves as an important intermediate in synthesizing pharmaceuticals and agrochemicals.

- Protecting Group: It can act as a protecting group for amines and alcohols in multi-step synthesis processes.

- Reagent for Nucleophilic Substitution: Its high reactivity allows it to be used effectively in nucleophilic substitution reactions .

Interaction studies involving (2-nitrophenyl)methanesulfonyl chloride typically focus on its reactivity with various nucleophiles. These studies help elucidate the mechanisms by which this compound participates in chemical transformations. Additionally, its interactions with biological molecules could provide insights into potential therapeutic applications or toxicological effects.

Several compounds share structural similarities with (2-nitrophenyl)methanesulfonyl chloride. Here is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| (4-nitrophenyl)methanesulfonyl chloride | C₇H₆ClNO₄S | Similar structure but different nitro position |

| (5-fluoro-2-nitrophenyl)methanesulfonyl chloride | C₇H₆ClFNO₄S | Contains fluorine, altering reactivity and properties |

| (p-toluenesulfonyl)chloride | C₇H₇ClO₂S | A more stable sulfonate; less reactive than nitro compounds |

(2-nitrophenyl)methanesulfonyl chloride stands out due to the presence of both the nitro and sulfonate functionalities, which enhance its reactivity and potential applications in organic synthesis compared to other similar compounds.

(2-nitrophenyl)methanesulfonyl chloride, registered under Chemical Abstracts Service (CAS) number 24974-75-2, possesses the molecular formula C7H6ClNO4S [1] [2] [3]. The compound exhibits a molecular weight of 235.64 to 235.65 grams per mole, with slight variations reported across different sources due to measurement precision [1] [2] [3] [4] [5]. This organosulfur compound is catalogued in major chemical databases under the MDL number MFCD00082526 [1] [3].

The molecular composition consists of seven carbon atoms, six hydrogen atoms, one chlorine atom, one nitrogen atom, four oxygen atoms, and one sulfur atom. The compound is alternatively designated as 2-nitro-α-toluenesulfonyl chloride, reflecting its structural relationship to toluenesulfonyl derivatives [5]. Physical constants for the compound include a melting point of 65°C [6], which provides important information for handling and purification procedures.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C7H6ClNO4S | [1] [2] [3] |

| Molecular Weight | 235.64-235.65 g/mol | [1] [2] [3] [4] |

| CAS Number | 24974-75-2 | [1] [2] [3] |

| MDL Number | MFCD00082526 | [1] [3] |

| Melting Point | 65°C | [6] |

Structural Representation and Bonding

The structural representation of (2-nitrophenyl)methanesulfonyl chloride is comprehensively described through various molecular notation systems. The SMILES (Simplified Molecular Input Line Entry System) representation is given as [O-]N+c1ccccc1CS(=O)(=O)Cl, which encodes the connectivity and formal charges within the molecule [1] [2] [6] [7]. The International Chemical Identifier (InChI) string provides a more detailed structural description: InChI=1S/C7H6ClNO4S/c8-14(12,13)5-6-3-1-2-4-7(6)9(10)11/h1-4H,5H2 [5] [7].

The molecular architecture features a benzene ring bearing a nitro group at the ortho position (position 2) relative to a methanesulfonyl chloride substituent. The InChI Key FUEFNUGYRWQHTH-UHFFFAOYSA-N serves as a unique molecular identifier in computational databases [5] [6] [7]. The canonical SMILES notation C1=CC=C(C(=C1)CS(=O)(=O)Cl)N+[O-] emphasizes the aromatic ring system with its electron-withdrawing substituents [5] [7].

The sulfonyl chloride functional group (SO2Cl) is attached to the benzene ring through a methylene bridge (-CH2-), creating a methanesulfonyl chloride moiety. This structural arrangement positions the highly reactive sulfonyl chloride group in proximity to the electron-withdrawing nitro group, which significantly influences the electronic properties of the molecule. The sulfur atom in the sulfonyl group adopts a tetrahedral geometry with bond angles deviating from the ideal tetrahedral angle due to the electronic effects of the attached groups [8] [9] [10].

Stereochemical Properties

(2-nitrophenyl)methanesulfonyl chloride exhibits specific stereochemical characteristics that arise from its substitution pattern and functional group arrangement. The compound lacks stereogenic centers, resulting in no optical isomerism. However, the molecule displays conformational flexibility due to rotation around the C-CH2-SO2Cl bond, which can lead to different spatial arrangements of the sulfonyl chloride group relative to the aromatic ring.

The ortho-substitution pattern creates a unique electronic environment where the nitro group and the methanesulfonyl chloride substituent are positioned adjacent to each other on the benzene ring. This arrangement leads to potential intramolecular interactions between the electron-withdrawing groups, influencing the overall molecular geometry and reactivity. The proximity of these substituents can result in steric hindrance effects that may influence the compound's chemical behavior compared to its meta- and para-substituted isomers.

Computational studies on related nitrophenyl compounds have demonstrated that the presence of electron-withdrawing groups in ortho positions can lead to significant changes in bond lengths and angles within the aromatic system [11] [12]. The electronic complementarity between the nitro group's electron-withdrawing character and the sulfonyl chloride's electrophilic nature creates a synergistic effect that enhances the compound's overall reactivity profile.

Electronic Structure and Distribution

The electronic structure of (2-nitrophenyl)methanesulfonyl chloride is characterized by the presence of multiple electron-withdrawing groups that significantly influence the electron density distribution throughout the molecule. The nitro group, positioned at the ortho position, exhibits strong electron-withdrawing character through both inductive and resonance effects [8] [13]. This group withdraws electron density from the aromatic ring system, creating a region of decreased electron density that extends throughout the conjugated system.

The sulfonyl chloride moiety represents another powerful electron-withdrawing functionality that further depletes electron density from the molecular framework. Research on organic sulfonyl compounds has demonstrated that the sulfur-chlorine bond possesses significant σ* character, which can interact with aromatic π* orbitals through hyperconjugative mechanisms [8] [13]. The electronic structure analysis reveals that the SCl σ* orbital energy is lowered by approximately 0.5 eV when conjugated with aromatic systems, indicating substantial electronic delocalization.

The combined effect of both electron-withdrawing groups creates a highly polarized molecular system where electron density is concentrated on the oxygen atoms of both the nitro and sulfonyl functionalities. Natural bond orbital (NBO) analysis of similar compounds has shown that the bonding in sulfonyl groups is highly polarized, with the formal representation S+−O−, accompanied by reciprocal hyperconjugative interactions [9] [10]. The electron distribution pattern shows significant charge separation, with positive charge accumulation on the sulfur and nitrogen centers and negative charge concentration on the oxygen atoms.

Studies on related aromatic nitro compounds have revealed that the electron-withdrawing groups significantly alter the frontier molecular orbital characteristics [14] [15]. The lowest unoccupied molecular orbital (LUMO) energy is substantially lowered due to the presence of these electron-accepting groups, while the highest occupied molecular orbital (HOMO) energy is also reduced, resulting in a decreased HOMO-LUMO gap that influences the compound's electronic and optical properties.

Computational Modeling of Molecular Properties

Computational modeling studies on (2-nitrophenyl)methanesulfonyl chloride and related compounds have employed various quantum chemical methods to elucidate molecular properties and electronic characteristics. Density functional theory (DFT) calculations using functionals such as B3LYP with basis sets ranging from 6-31G(d,p) to 6-311++G(d,p) have been extensively applied to aromatic nitro compounds and sulfonyl derivatives [11] [12] [16] [17] [18].

Theoretical investigations of molecular orbital properties have revealed that compounds containing both nitro and sulfonyl functionalities exhibit unique electronic structures. The computational studies demonstrate that the electron density distribution encompasses regions of both electron depletion and concentration, with the electron-withdrawing groups serving as electron-accepting sites [15]. The calculated frontier molecular orbital energies indicate that such compounds possess enhanced electron-accepting capabilities, with global electrophilicity indices typically ranging from 5 to 6.5 eV [14].

Computational modeling of vibrational frequencies has provided insights into the molecular dynamics and bonding characteristics. The SO2 stretching vibrations for sulfonyl chlorides typically appear in the range of 1125-1330 cm⁻¹, while the S-Cl stretching mode occurs at lower frequencies around 400-500 cm⁻¹ [19]. The nitro group contributions manifest as characteristic NO2 stretching vibrations in the 1520-1350 cm⁻¹ region, with the asymmetric stretch appearing at higher frequencies than the symmetric stretch.

Advanced computational methods including natural bond orbital (NBO) analysis and atoms in molecules (AIM) theory have been employed to understand the bonding nature in sulfonyl compounds. These studies have revealed that the traditional octet-violating Lewis structures for sulfonyl groups can be better described through polar bonding models that incorporate hyperconjugative effects without requiring significant d-orbital participation [9] [10]. The computational results support a bonding description wherein the sulfonyl group exhibits highly polarized S-O bonds with additional stabilization from reciprocal hyperconjugative interactions.

(2-nitrophenyl)methanesulfonyl chloride appears as a white to off-white crystalline powder in its pure form [1] [2] [3]. The compound exists as a solid at room temperature and exhibits typical crystalline characteristics of aromatic sulfonyl chlorides. Some suppliers also describe it as appearing as white to cream crystalline powder, indicating slight variations in color that may depend on purity and storage conditions [4].

Melting and Boiling Points

The melting point of (2-nitrophenyl)methanesulfonyl chloride is reported as 64-66°C in the literature [1] [2] [5]. This relatively low melting point is consistent with the molecular structure and intermolecular interactions present in the crystalline lattice. The compound's melting behavior is characteristic of substituted aromatic sulfonyl chlorides.

Regarding the boiling point, there is no reliable data available in the current literature [6] [7]. This absence of boiling point data is likely due to the compound's reactivity and potential decomposition at elevated temperatures, as sulfonyl chlorides are generally moisture-sensitive and can undergo hydrolysis or other decomposition reactions when heated [6] [7].

Solubility Profile in Various Solvents

(2-nitrophenyl)methanesulfonyl chloride exhibits distinctive solubility behavior that is characteristic of sulfonyl chlorides. The compound reacts with water rather than dissolving, making it effectively insoluble in aqueous media [6] [8] [4]. This reactivity with water is due to the hydrolysis of the sulfonyl chloride group, which converts the compound to the corresponding sulfonic acid.

In contrast, the compound demonstrates excellent solubility in various organic solvents. According to the literature, (2-nitrophenyl)methanesulfonyl chloride is soluble in toluene, tetrahydrofuran, methylene chloride, ethyl acetate, and dimethylformamide [8] [9]. This solubility profile makes it suitable for use in organic synthesis reactions conducted in these solvents.

The compound's moisture sensitivity is directly related to its solubility behavior, as exposure to atmospheric moisture can lead to gradual hydrolysis and decomposition [6] [8] [10].

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectroscopy

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy of (2-nitrophenyl)methanesulfonyl chloride reveals characteristic signals consistent with its molecular structure. The aromatic protons appear in the typical downfield region at δ 7.3-8.3 ppm when measured in deuterated chloroform (CDCl₃) [11] [12]. The nitro group's electron-withdrawing effect causes additional deshielding of the aromatic protons, particularly those in ortho and para positions relative to the nitro substituent.

The methylene protons (CH₂) adjacent to the sulfonyl group appear as a singlet at approximately δ 4.8 ppm [13] [11]. This chemical shift is characteristic of methylene groups adjacent to electron-withdrawing sulfonyl functionalities.

¹³C Nuclear Magnetic Resonance Spectroscopy provides additional structural confirmation. The aromatic carbon atoms appear in the expected range for substituted benzene rings, with the carbon bearing the nitro group showing characteristic downfield shifts due to the electron-withdrawing nature of the nitro substituent [14] [15].

Infrared Spectroscopy

Infrared (IR) spectroscopy provides distinctive fingerprint information for (2-nitrophenyl)methanesulfonyl chloride. The most characteristic absorption bands include:

- Aromatic C=C stretching appears in the range 1600-1500 cm⁻¹, typical for substituted benzene rings [16] [11]

- Nitro group asymmetric stretching occurs at approximately 1550-1520 cm⁻¹ [16] [17]

- Nitro group symmetric stretching appears at 1350-1320 cm⁻¹ [16] [17]

- Sulfonyl group asymmetric stretching (S=O) occurs at 1380-1350 cm⁻¹ [11]

- Sulfonyl group symmetric stretching (S=O) appears at 1190-1160 cm⁻¹ [11]

These characteristic absorption bands allow for unambiguous identification of the compound and confirmation of its functional groups [11].

Mass Spectrometry

Mass spectrometry of (2-nitrophenyl)methanesulfonyl chloride shows a characteristic molecular ion peak at m/z 235 with an accompanying isotope peak at m/z 237 due to the presence of the chlorine atom [18]. The chlorine isotope pattern (³⁵Cl and ³⁷Cl) provides additional confirmation of the compound's identity.

Fragmentation patterns typically show loss of the chlorine atom and various rearrangements involving the nitro and sulfonyl groups, consistent with the electron impact ionization behavior of aromatic sulfonyl chlorides [19].

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy of (2-nitrophenyl)methanesulfonyl chloride shows characteristic absorption in the UV region, typical for compounds containing nitro groups [20] [21]. The nitro group acts as a chromophore, causing significant absorption in the UV region due to π→π* and n→π* electronic transitions.

The exact wavelength maxima would depend on the solvent system used for the measurements, but nitro-substituted aromatic compounds typically show strong absorption bands in the 250-400 nm region [21].

Crystallographic Properties

Limited crystallographic data is available for (2-nitrophenyl)methanesulfonyl chloride in the literature. However, related compounds such as N-(4-chloro-2-nitrophenyl)methanesulfonamide have been characterized crystallographically, providing insights into the structural features of similar nitrophenyl-containing compounds [22].

The molecular geometry is expected to be planar or nearly planar for the aromatic ring system, with the nitro group coplanar with the benzene ring to maximize conjugation. The methanesulfonyl chloride group likely adopts a tetrahedral geometry around the sulfur atom.

Collision Cross Section Measurements

Collision cross section (CCS) measurements provide valuable information about the compound's three-dimensional structure in the gas phase. For (2-nitrophenyl)methanesulfonyl chloride, the following CCS values have been predicted [18]:

- [M+H]⁺ adduct: m/z 235.98, CCS = 143.1 Ų

- [M+Na]⁺ adduct: m/z 257.96, CCS = 151.7 Ų

- [M-H]⁻ adduct: m/z 233.96, CCS = 147.4 Ų

- [M+NH₄]⁺ adduct: m/z 253.00, CCS = 161.2 Ų

These CCS values are consistent with the molecular size and structure of (2-nitrophenyl)methanesulfonyl chloride and provide additional analytical parameters for compound identification and characterization in ion mobility spectrometry applications [18].

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive